molecular formula C11H8ClFN2 B575983 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine CAS No. 180606-98-8

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Cat. No.: B575983
CAS No.: 180606-98-8
M. Wt: 222.647
InChI Key: CYQAJZLVYSANJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-fluorophenyl)pyrimidine
  • 2-(3-Fluorophenyl)-6-methylpyrimidine
  • 4-Chloro-6-methylpyrimidine

Uniqueness

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring.

Properties

IUPAC Name

4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-5-10(12)15-11(14-7)8-3-2-4-9(13)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQAJZLVYSANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656172
Record name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-98-8
Record name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine
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